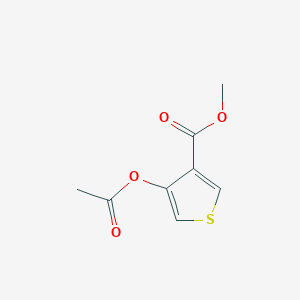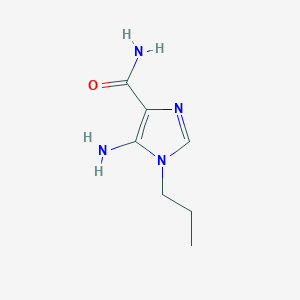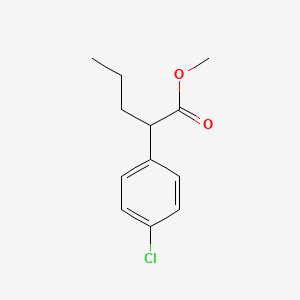
4-Acetoxi-3-tio-fenilmetilcarboxilato
Descripción general
Descripción
Methyl 4-acetoxythiophene-3-carboxylate is a useful research compound. Its molecular formula is C8H8O4S and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-acetoxythiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-acetoxythiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos a base de tiofeno, como el 4-Acetoxi-3-tio-fenilmetilcarboxilato, han sido el foco de muchos científicos como una clase potencial de compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .
Propiedades Antiinflamatorias y Analgésicas
Los derivados del tiofeno muestran notables propiedades antiinflamatorias y analgésicas . Por ejemplo, el suprofeno, que tiene un marco de tiofeno 2-sustituido, es conocido como un fármaco antiinflamatorio no esteroideo .
Propiedades Antimicrobianas
Los derivados del tiofeno también exhiben propiedades antimicrobianas . Esto los hace valiosos en el desarrollo de nuevos agentes antimicrobianos.
Propiedades Anticancerígenas
Se sabe que los derivados del tiofeno exhiben propiedades anticancerígenas . Se utilizan como materias primas en la síntesis de agentes anticancerígenos .
Química Industrial y Ciencia de Materiales
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Juegan un papel importante en la protección de los metales contra la corrosión .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED) .
Agentes Antiateroscleróticos
El 2-octiltiofeno, un derivado del tiofeno, se utiliza en la síntesis de agentes antiateroscleróticos . Esto destaca el potencial de los derivados del tiofeno en el tratamiento de la aterosclerosis.
Insecticidas
Los derivados del tiofeno también actúan como agentes quelantes de metales y se utilizan en el desarrollo de insecticidas . Esto los hace valiosos en el campo de la agricultura.
Propiedades
IUPAC Name |
methyl 4-acetyloxythiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-5(9)12-7-4-13-3-6(7)8(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULQEVLYHKUJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CSC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501153 | |
| Record name | Methyl 4-(acetyloxy)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65369-31-5 | |
| Record name | Methyl 4-(acetyloxy)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)








![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)


